(S)-2,4-dichloro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide
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Overview
Description
(S)-2,4-dichloro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring, a benzamide moiety, and dichloro substitutions on the benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,4-dichloro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through hydroalkylation reactions of 3-pyrrolines in the presence of a cobalt or nickel catalyst.
Introduction of the Benzamide Moiety: The benzamide moiety is introduced through an amidation reaction, where an amine group reacts with a benzoyl chloride derivative.
Chlorination: The dichloro substitutions on the benzene ring are introduced through electrophilic aromatic substitution reactions using chlorine gas or other chlorinating agents.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the benzamide moiety, converting it to the corresponding amine.
Substitution: The dichloro groups on the benzene ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
(S)-2,4-dichloro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2,4-dichloro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It targets serotonin and noradrenaline transporters, inhibiting their reuptake and increasing the levels of these neurotransmitters in the synaptic cleft.
Pathways Involved: The compound modulates neurotransmitter pathways, which can influence mood, cognition, and other physiological processes.
Comparison with Similar Compounds
- N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide
- (3S,4S)-4-aminopyrrolidine-3-ol derivatives
Uniqueness: (S)-2,4-dichloro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide is unique due to its specific combination of structural features, including the dichloro substitutions and the pyrrolidine ring. These features contribute to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C15H20Cl2N2O |
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Molecular Weight |
315.2 g/mol |
IUPAC Name |
2,4-dichloro-N-(2-methylpropyl)-N-[(3S)-pyrrolidin-3-yl]benzamide |
InChI |
InChI=1S/C15H20Cl2N2O/c1-10(2)9-19(12-5-6-18-8-12)15(20)13-4-3-11(16)7-14(13)17/h3-4,7,10,12,18H,5-6,8-9H2,1-2H3/t12-/m0/s1 |
InChI Key |
IDJLHSSQHKZAPT-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)CN([C@H]1CCNC1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(C)CN(C1CCNC1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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